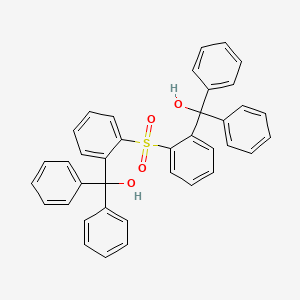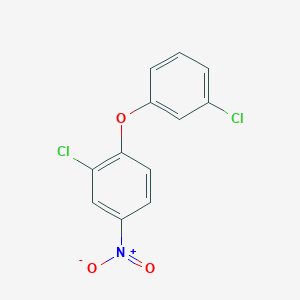
N~1~-(tert-butyl)-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(tert-butyl)-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as TAK-659, is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in B cell receptor (BCR) signaling, which is essential for the survival, proliferation, and differentiation of B cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of various B cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
作用機序
TAK-659 exerts its anti-tumor effects by selectively inhibiting N~1~-(tert-butyl)-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, which is a key mediator of BCR signaling. BCR signaling is essential for the survival, proliferation, and differentiation of B cells, and is dysregulated in many B cell malignancies. By inhibiting N~1~-(tert-butyl)-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, TAK-659 blocks BCR signaling and induces apoptosis in B cell malignancies.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent anti-tumor activity in preclinical models of B cell malignancies, where it inhibits BCR signaling and induces apoptosis in cancer cells. TAK-659 has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses.
実験室実験の利点と制限
One of the main advantages of TAK-659 is its selectivity for N~1~-(tert-butyl)-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, which reduces the likelihood of off-target effects. TAK-659 has also been shown to have a favorable safety profile in preclinical studies, which is an important consideration for the development of new cancer therapies. One limitation of TAK-659 is that it may not be effective in all B cell malignancies, as the sensitivity of cancer cells to N~1~-(tert-butyl)-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide inhibition can vary depending on the specific genetic alterations present in the cancer cells.
将来の方向性
There are several potential future directions for the development of TAK-659 as a cancer therapy. One direction is the development of combination therapies that target multiple signaling pathways in B cell malignancies, which may increase the efficacy of TAK-659. Another direction is the development of biomarkers that can predict which patients are most likely to respond to N~1~-(tert-butyl)-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide inhibition, which may help to identify patients who are most likely to benefit from TAK-659 therapy. Finally, there is potential for the development of TAK-659 analogs with improved pharmacokinetic properties, which may increase the bioavailability and efficacy of the drug.
合成法
The synthesis of TAK-659 involves several steps, starting with the reaction of 2,6-dimethylphenylamine with tert-butyl isocyanate to form N~1~-(tert-butyl)-N~2~-(2,6-dimethylphenyl)urea. This intermediate is then reacted with methylsulfonyl chloride to form N~1~-(tert-butyl)-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)urea. The final step involves the reaction of this intermediate with glycine methyl ester to form TAK-659.
科学的研究の応用
TAK-659 has been extensively studied in preclinical models of B cell malignancies, where it has demonstrated potent anti-tumor activity. In a study published in the journal Blood, TAK-659 was shown to inhibit BCR signaling and induce apoptosis in CLL cells. Another study published in the journal Leukemia demonstrated that TAK-659 inhibited the growth of NHL cells and prolonged the survival of mice bearing NHL xenografts.
特性
IUPAC Name |
N-tert-butyl-2-(2,6-dimethyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-11-8-7-9-12(2)14(11)17(21(6,19)20)10-13(18)16-15(3,4)5/h7-9H,10H2,1-6H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKUOSVQWRYEEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC(=O)NC(C)(C)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-2-(2,6-dimethyl-N-methylsulfonylanilino)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-1-phenylethanone](/img/structure/B5172048.png)
![5-(4-chlorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5172058.png)
![N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5172065.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopentylbenzamide](/img/structure/B5172069.png)

![N-(2-fluoro-4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5172087.png)
![2-(2-fluorophenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5172099.png)
![4-nitro-N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5172106.png)
![N-mesityl-2-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]thio}propanamide](/img/structure/B5172117.png)

![(3R*,4R*)-1-(3-methylbutyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5172128.png)


![1-[3-(isopropylthio)propoxy]-3-methoxybenzene](/img/structure/B5172144.png)